molecular formula C11H18O3 B15317446 2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylicacid

2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylicacid

Cat. No.: B15317446
M. Wt: 198.26 g/mol
InChI Key: RHCRBWKYIOIIGG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid is a monocarboxylic acid that features a cyclopropane ring substituted with two methyl groups at position 2 and an oxan-2-yl group at position 3. This compound is known for its unique structural properties, which make it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 2,2-dimethyl-3-(oxan-2-yl)cyclopropane with a carboxylating agent under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to more efficient production. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring’s strained structure can also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Chrysanthemic acid: This compound shares a similar cyclopropane structure but differs in its substituents.

    2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid: Another structurally related compound with different functional groups.

Uniqueness

2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

2,2-dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H18O3/c1-11(2)8(9(11)10(12)13)7-5-3-4-6-14-7/h7-9H,3-6H2,1-2H3,(H,12,13)

InChI Key

RHCRBWKYIOIIGG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C2CCCCO2)C

Origin of Product

United States

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